6-Aminomethyl-1H-pyrazolo[4,3-b]pyridin-3-ylamine
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Overview
Description
6-Aminomethyl-1H-pyrazolo[4,3-b]pyridin-3-ylamine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of an aminomethyl group at the 6-position and an amine group at the 3-position makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Aminomethyl-1H-pyrazolo[4,3-b]pyridin-3-ylamine typically involves the formation of the pyrazolopyridine core followed by functionalization at the desired positions. One common method involves the cyclization of a hydrazine derivative with a pyridine aldehyde under acidic conditions. The resulting pyrazolopyridine intermediate can then be further functionalized to introduce the aminomethyl and amine groups.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available starting materials. The process typically includes the formation of the pyrazolopyridine core, followed by selective functionalization steps to introduce the aminomethyl and amine groups. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
6-Aminomethyl-1H-pyrazolo[4,3-b]pyridin-3-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the amine or aminomethyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
6-Aminomethyl-1H-pyrazolo[4,3-b]pyridin-3-ylamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Aminomethyl-1H-pyrazolo[4,3-b]pyridin-3-ylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine
- 3,4-Diamino-6-azido-1H-pyrazolo[4,3-c]pyridin-5-ium
Uniqueness
6-Aminomethyl-1H-pyrazolo[4,3-b]pyridin-3-ylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both aminomethyl and amine groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H9N5 |
---|---|
Molecular Weight |
163.18 g/mol |
IUPAC Name |
6-(aminomethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine |
InChI |
InChI=1S/C7H9N5/c8-2-4-1-5-6(10-3-4)7(9)12-11-5/h1,3H,2,8H2,(H3,9,11,12) |
InChI Key |
LHCKWFCVRVSGAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1NN=C2N)CN |
Origin of Product |
United States |
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